molecular formula C12H18N2O B14849394 9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B14849394
M. Wt: 206.28 g/mol
InChI Key: OAZHRFPRENNDKK-UHFFFAOYSA-N
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Description

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. Azepines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

The synthesis of 9-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of similar azepine derivatives often involves multicomponent heterocyclization reactions, where amines react with electron-deficient acetylenes and 1,4-dinucleophilic reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides.

Scientific Research Applications

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as selective receptor agonists, modulating the activity of receptors like 5-HT2C . This interaction can influence various physiological processes, making it a valuable compound for pharmacological studies.

Comparison with Similar Compounds

9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be compared with other azepine derivatives, such as:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

9-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C12H18N2O/c1-2-15-11-7-3-5-9-10(13)6-4-8-14-12(9)11/h3,5,7,10,14H,2,4,6,8,13H2,1H3

InChI Key

OAZHRFPRENNDKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NCCCC2N

Origin of Product

United States

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